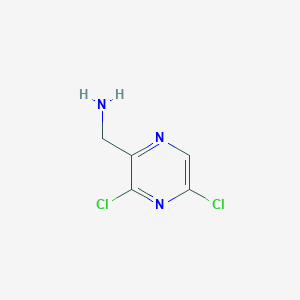

(3,5-Dichloropyrazin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dichloropyrazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOFANNRTUZILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (3,5-Dichloropyrazin-2-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3,5-Dichloropyrazin-2-yl)methanamine is a critical heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This guide provides a comprehensive technical overview of this compound, including its chemical identity, detailed synthetic protocols, physicochemical properties, and established applications in drug discovery. Furthermore, it outlines robust analytical methodologies for its characterization and quality control, ensuring scientific integrity and reproducibility in research and development settings.

Chemical Identity and Physicochemical Properties

Correctly identifying this compound is crucial for its proper use and handling. It is important to distinguish between the free base and its commonly used salt form.

-

This compound (Free Base)

-

CAS Number: 1211531-66-6[1]

-

-

This compound Hydrochloride

The hydrochloride salt is often preferred in synthesis due to its increased stability and ease of handling.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |

| Molecular Formula | C₅H₅Cl₂N₃ | C₅H₆Cl₃N₃ | [1] |

| Molecular Weight | 178.02 g/mol | 214.48 g/mol | [2] |

| Appearance | Solid (predicted) | Solid | [7] |

| Storage Temperature | 2-8°C (recommended) | 4°C, protect from light | [2][5] |

| Purity (Typical) | ≥97% | ≥97% | [2][6] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method adapted from procedures described in the patent literature for the preparation of related pyrazine intermediates.[8][9]

Overall Synthetic Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Formation of the N-Protected Intermediate

-

To a solution of a suitable diaryl imine (e.g., benzophenone imine) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base. Suitable bases include sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide. The reaction is typically carried out at a reduced temperature, ranging from -78°C to 0°C.

-

After stirring for a sufficient time to ensure deprotonation, a solution of 2,3-dichloropyrazine in THF is added dropwise, maintaining the low temperature.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Hydrolysis to this compound

-

The crude N-protected intermediate from the previous step is dissolved in a suitable solvent such as dichloromethane or ethyl acetate.

-

An aqueous solution of a strong acid, such as hydrochloric acid, is added, and the mixture is stirred vigorously at room temperature.

-

The progress of the hydrolysis is monitored by TLC or LC-MS.

-

Once the reaction is complete, the layers are separated. The aqueous layer, containing the hydrochloride salt of the product, is washed with an organic solvent to remove any non-polar impurities.

-

The aqueous layer can then be basified to precipitate the free base, which can be extracted with an organic solvent, or the hydrochloride salt can be isolated by removal of water under reduced pressure.

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, primarily due to the reactive nature of its chloro and amino functionalities, which allow for diverse chemical modifications.

Key Intermediate in the Synthesis of Acalabrutinib

The most prominent application of this compound is in the manufacturing of Acalabrutinib, a second-generation BTK inhibitor used in the treatment of certain types of cancer, such as mantle cell lymphoma.[3][10] The primary amine of this compound is utilized to form an amide bond with a proline derivative, which is a key step in constructing the imidazo[1,5-a]pyrazine core of Acalabrutinib.[3]

Scaffold for Novel Bioactive Molecules

The dichloropyrazine moiety is a privileged scaffold in medicinal chemistry. The presence of two chlorine atoms allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable starting material for the discovery of novel therapeutic agents targeting a range of biological targets. It is a reagent used in the preparation of triazolopyrazines and other bicyclic nitrogen heterocycles which act as Aryl Hydrocarbon Receptor (Ahr) modulators for the treatment of various diseases.[1][8]

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for the routine analysis and purity assessment of this compound.

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (pH adjusted to the acidic range, e.g., pH 3) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Note: Method optimization is necessary for specific applications and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazine ring proton and signals corresponding to the aminomethyl (-CH₂NH₂) group. The chemical shifts will be influenced by the solvent and whether the compound is in its free base or salt form.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazine ring and the aminomethyl carbon. The chemical shifts of the carbon atoms bonded to chlorine will be significantly affected.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: For the free base, the mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₅H₅Cl₂N₃, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Fragmentation Pattern: Common fragmentation pathways for similar amine-containing heterocyclic compounds may involve the loss of the aminomethyl group or cleavage of the pyrazine ring.

Caption: Potential fragmentation pathways in mass spectrometry.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a fundamentally important building block in contemporary drug discovery and development. Its strategic role in the synthesis of Acalabrutinib underscores its significance. This technical guide provides a solid foundation for researchers and scientists working with this compound, covering its synthesis, properties, applications, and analytical characterization. Adherence to the described protocols and safety measures will facilitate its effective and safe utilization in the advancement of pharmaceutical research.

References

-

Pharmaffiliates. This compound. Available at: [Link]

-

Autech Industry Co.,Limited. This compound Hydrochloride. Available at: [Link]

-

Naarini Molbio Pharma. This compound. Available at: [Link]

-

Arctom. This compound. Available at: [Link]

-

Chen, G. et al. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Org. Process Res. Dev.2018 , 22 (9), 1458–1460. Available at: [Link]

-

PubChem. 3,5-Dichloropyrazin-2-amine. Available at: [Link]

- Google Patents. Preparation of C-pyrazine-methylamines. US8513415B2.

-

PubChem. (3-Chloropyrazin-2-yl)methanamine. Available at: [Link]

-

Svirskis, D. et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia2022 , 69(2), 355-361. Available at: [Link]

-

Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Org. Process Res. Dev.2025 . Available at: [Link]

-

PubChemLite. 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035289). Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Głowka, F. K. et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pol. Pharm.2003 , 60(2), 99-105. Available at: [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad2009 , 66(540), 167-171. Available at: [Link]

-

The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-2-amine. Available at: [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. Available at: [Link]

-

International Journal of Research and Scientific Innovation. A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. patents.justia.com [patents.justia.com]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]

- 8. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

Introduction: The Strategic Value of Halogenated Heterocycles

An In-Depth Technical Guide to (3,5-Dichloropyrazin-2-yl)methanamine: A Core Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, halogenated heterocyclic scaffolds are indispensable tools. Their unique electronic properties, ability to modulate pharmacokinetic profiles, and capacity to serve as versatile synthetic handles make them foundational to the construction of novel therapeutic agents. This compound is a prime exemplar of such a building block. This guide offers a detailed exploration of its chemical properties, synthesis, reactivity, and strategic applications, providing researchers and drug development professionals with the technical insights required to effectively leverage this molecule in their discovery programs. The presence of two chlorine atoms on the electron-deficient pyrazine ring, coupled with a reactive primary amine, provides a rich platform for combinatorial library synthesis and targeted structure-activity relationship (SAR) studies.

Molecular Identity and Physicochemical Profile

This compound is an organic compound featuring a pyrazine ring substituted with two chlorine atoms and an aminomethyl group. It is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility.[1]

Structure and Nomenclature:

-

IUPAC Name: this compound

-

Molecular Formula (Free Base): C₅H₅Cl₂N₃[2]

-

Molecular Formula (Hydrochloride Salt): C₅H₆Cl₃N₃[1]

-

CAS Number (Hydrochloride Salt): 2089319-25-3[1]

A clear understanding of its fundamental properties is the first step in its application. The data below, compiled from various chemical suppliers and databases, provides a quantitative overview of the molecule.

Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Weight | 178.02 g/mol | 214.48 g/mol | [1][2] |

| Monoisotopic Mass | 176.98605 Da | 213.96001 Da (calculated) | [2] |

| Purity/Specification | - | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | 51.8 Ų | [1] |

| Predicted LogP (XlogP) | 0.6 | 1.66 | [1][2] |

| Hydrogen Bond Donors | 1 | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | 3 | [1] |

| Rotatable Bonds | 1 | 1 | [1] |

| Storage Conditions | - | Inert atmosphere, 2-8°C, Protect from light | [1] |

Note: Properties like LogP and TPSA are calculated for the free base form but are often listed under the salt's entry.

Synthesis Strategy: From Nitrile to Amine

The synthesis of this compound is not widely detailed in standard literature, but a robust and logical pathway can be devised from its nitrile precursor, 3,6-dichloropyrazine-2-carbonitrile. This precursor is accessible through established methods.[3][4] The key transformation is the reduction of the nitrile group to a primary amine.

Causality of the Synthetic Approach: The choice of a nitrile reduction pathway is strategic. Nitriles are stable functional groups that are compatible with many reaction conditions used to construct the dichloropyrazine core. Their reduction to primary amines is a high-yielding and well-understood transformation in organic synthesis. This avoids the use of more hazardous intermediates like halomethyl pyrazines, which can be lachrymatory and difficult to handle.[5]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride (C5H5Cl2N3) [pubchemlite.lcsb.uni.lu]

- 3. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Elucidation of (3,5-Dichloropyrazin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a privileged scaffold in the design of novel therapeutic agents.[3] Pyrazine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Notably, the pyrazine ring is a key structural motif in several FDA-approved drugs, underscoring its clinical significance. This guide provides a comprehensive technical overview of a specific, yet highly promising derivative: (3,5-Dichloropyrazin-2-yl)methanamine. We will delve into its molecular architecture, plausible synthetic pathways, and its potential as a modulator of key biological processes, particularly in the realm of kinase inhibition.

I. Molecular Structure Elucidation

The definitive structural characterization of a novel chemical entity is paramount. For this compound, a combination of spectroscopic techniques provides a detailed picture of its molecular framework. While experimental data for this specific molecule is not widely published, we can predict its spectroscopic features with a high degree of confidence based on the analysis of structurally related compounds and foundational principles of spectroscopy.

Core Structure and Isomerism

This compound possesses a pyrazine ring substituted with two chlorine atoms and a methanamine group. The substitution pattern is crucial for its chemical reactivity and biological activity. The IUPAC name specifies the locants of the substituents, leading to the unequivocal structure shown below.

Figure 1. Chemical structure of this compound.

Spectroscopic Signature

The following table summarizes the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, functional group frequencies, and fragmentation patterns of similar heterocyclic compounds.

| Spectroscopic Technique | Predicted Data | Interpretation |

| ¹H NMR | δ ~8.5 ppm (s, 1H, pyrazine-H); δ ~4.0 ppm (s, 2H, -CH₂-); δ ~1.8 ppm (br s, 2H, -NH₂) | The pyrazine ring proton is expected to be significantly deshielded due to the electron-withdrawing effects of the nitrogen atoms and chlorine substituents. The methylene and amine protons will appear in their characteristic regions. |

| ¹³C NMR | δ ~155-160 ppm (C-Cl); δ ~140-145 ppm (C-CNH₂); δ ~130-135 ppm (C-H) | The carbon atoms attached to the electronegative chlorine and nitrogen atoms will be downfield. The protonated carbon of the pyrazine ring will be the most upfield of the ring carbons. |

| FTIR (cm⁻¹) | 3300-3400 (N-H stretch); 2850-2950 (C-H stretch); 1600-1650 (C=N stretch); 1000-1200 (C-N stretch); 700-850 (C-Cl stretch) | The spectrum will be characterized by the N-H stretching of the primary amine, C-H stretching of the methylene group, and characteristic absorptions for the pyrazine ring and carbon-chlorine bonds. |

| Mass Spectrometry (m/z) | M⁺˙ at ~177/179/181 (isotopic pattern for 2 Cl); fragmentation by loss of NH₂, CH₂NH₂, Cl | The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. Fragmentation is likely to occur at the aminomethyl side chain and through the loss of chlorine atoms.[6] |

II. Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached through a multi-step sequence, leveraging established reactions in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below, starting from the commercially available 2,6-dichloropyrazine.

Figure 2. Proposed synthetic workflow for this compound.

Step 1: Cyanation of 2,6-Dichloropyrazine

Protocol:

-

To a solution of 2,6-dichloropyrazine in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere (N₂ or Ar), add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to facilitate deprotonation at the 3-position.

-

Alternatively, a nucleophilic cyanation can be achieved using a cyanide source like sodium cyanide (NaCN) in a polar aprotic solvent such as DMSO at elevated temperatures.

-

The reaction mixture is then quenched with a suitable electrophilic cyanide source (e.g., cyanogen bromide if using the deprotonation route) or allowed to react to completion.

-

Upon completion, the reaction is carefully quenched with water or a mild acid, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, 3,5-Dichloropyrazine-2-carbonitrile, is purified by column chromatography or recrystallization.

Causality of Experimental Choices:

-

The use of an anhydrous, aprotic solvent and an inert atmosphere is crucial to prevent quenching of the strong base (LDA) and any reactive intermediates.

-

Low temperature (-78 °C) is employed during the deprotonation with LDA to control the reaction and prevent side reactions.

-

The choice between the deprotonation/electrophilic cyanation route and the nucleophilic aromatic substitution route will depend on the availability of reagents and the desired scale of the reaction. The nucleophilic substitution with NaCN is often more amenable to larger scale synthesis.[7]

Step 2: Reduction of the Nitrile to the Primary Amine

Protocol:

-

To a suspension of a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, a solution of 3,5-Dichloropyrazine-2-carbonitrile in the same solvent is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to yield the crude this compound.

-

Further purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Causality of Experimental Choices:

-

LiAlH₄ is a potent reducing agent capable of reducing nitriles to primary amines.[8] Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) is an alternative but may require high pressures and temperatures.

-

The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water.

-

The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular salts that are easily filtered.

III. Biological Context and Potential as a Kinase Inhibitor

The substitution pattern of this compound, with its dichlorinated pyrazine core and a basic aminomethyl group, is reminiscent of many known kinase inhibitors.[9] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of pyrazine-based kinase inhibitors have revealed several key features for potent and selective inhibition:

-

Hinge-Binding Motif: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.

-

Hydrophobic Pockets: The dichlorophenyl moiety can occupy hydrophobic pockets within the active site, contributing to binding affinity.

-

Solvent-Exposed Region: The methanamine group is likely to be directed towards the solvent-exposed region of the active site, where it can be further functionalized to improve potency, selectivity, and pharmacokinetic properties.[11]

A Plausible Mechanism of Action: Targeting the Src Family of Kinases

Based on the structural similarity to known Src kinase inhibitors, it is plausible that this compound could target members of the Src family of non-receptor tyrosine kinases.[12] Src kinases are involved in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Their aberrant activation is frequently observed in various cancers.

Figure 3. A simplified signaling pathway illustrating the potential inhibitory action of this compound on Src kinase.

IV. Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, possessing a structural framework amenable to potent and selective kinase inhibition. This guide has provided a comprehensive theoretical framework for its molecular structure, a plausible and detailed synthetic route, and a well-reasoned hypothesis for its biological mechanism of action.

Future research should focus on the following areas:

-

Synthesis and Characterization: The synthesis of this compound and its comprehensive spectroscopic characterization are essential to validate the predictions made in this guide.

-

Biological Evaluation: In vitro kinase screening assays are necessary to identify the specific kinase targets of this compound and to determine its potency and selectivity.

-

Lead Optimization: The methanamine group provides a handle for further chemical modification to improve the compound's pharmacological profile, including its efficacy, safety, and pharmacokinetic properties.

The exploration of this compound and its derivatives holds considerable promise for the development of next-generation targeted therapies.

References

-

Huigens, R.W., Brummel, B.R., Tenneti, S., Garrison, A.T., and Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27.

- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. (2022). International Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 28-36.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Chemistry of Heterocyclic Compounds, 59(10-11), 785-802.

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Noronha, G., Barrett, K., Boccia, A., Brodhag, T., Cao, J., Chow, C. P., ... & Zhu, H. (2007). Discovery of [7-(2, 6-dichlorophenyl)-5-methylbenzo[1][2][4] triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy) phenyl] amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & medicinal chemistry letters, 17(3), 602–608.

-

1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

(3-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 1514129. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- Guo, Q., Xu, M., Guo, S., Zhu, F., Xie, Y., & Shen, J. (2019). An efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile. Chemical Papers, 73(5), 1043-1051.

- Tran, J. A., Pontillo, J., Chen, J., Tonn, G. R., Chen, L., Wen, J., ... & Fong, T. M. (2006). Design, synthesis, and SAR studies on a series of 2-pyridinylpiperazines as potent antagonists of the melanocortin-4 receptor. Bioorganic & medicinal chemistry letters, 16(14), 3693–3696.

- (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. (2020). Molbank, 2020(2), M1134.

-

Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a- yl)Methanamine. (2021). Journal of Molecular Structure, 1246, 131174.

-

Synthesis and X-Ray Structure of copper(II) dinitrate. (2007). Molbank, 2007(3), M542.

- Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2012). Targeting protein kinases with small-molecule inhibitors. Biochemical Journal, 441(2), 311–327.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6296.

- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Journal of medicinal chemistry, 51(20), 6435–6445.

- New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. (2023). Molecules, 28(14), 5481.

- Dichlorine–pyridine N-oxide halogen-bonded complexes. (2023). RSC Advances, 13(43), 30454-30459.

- Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. (2008). The Journal of pharmacology and experimental therapeutics, 325(1), 77–88.

-

Reduction of nitriles. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsi.org [ijpsi.org]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride (C5H5Cl2N3) [pubchemlite.lcsb.uni.lu]

- 7. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and SAR studies on a series of 2-pyridinylpiperazines as potent antagonists of the melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foreword: The Strategic Role of Halogenated Heterocycles in Modern Drug Discovery

An In-Depth Technical Guide to (3,5-Dichloropyrazin-2-yl)methanamine Hydrochloride Salt

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating anti-inflammatory, anticancer, and antibacterial properties.[1][2] The strategic incorporation of halogen atoms, such as chlorine, onto this heterocyclic core significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, highly functionalized pyrazine derivative: this compound hydrochloride. This compound serves as a critical building block for synthetic chemists, offering a versatile platform for the construction of complex molecular architectures aimed at novel therapeutic interventions.

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's chemical properties, synthesis, analytical validation, applications, and essential safety protocols, offering not just procedural steps but the underlying scientific rationale to empower informed experimental design.

Core Molecular Profile and Physicochemical Attributes

This compound hydrochloride is a solid, off-white compound valued for its specific arrangement of reactive sites.[3] The dichloro-substituted pyrazine ring provides a stable aromatic core, while the primary amine functionality offers a key nucleophilic handle for subsequent chemical modifications. The hydrochloride salt form is deliberately chosen to enhance the compound's stability and solubility in polar solvents, a crucial consideration for reaction setup and handling.[4][5]

Below is a summary of its key chemical and physical properties, compiled from various supplier and database sources.

Table 1: Physicochemical and Computational Data

| Property | Value | Source(s) |

| CAS Number | 2089319-25-3 | [6][7] |

| Molecular Formula | C₅H₆Cl₃N₃ | [6] |

| Molecular Weight | 214.48 g/mol | [6] |

| Appearance | Solid; Off-white | [3] |

| Purity | Typically ≥97% | [6][8] |

| Storage | 4°C, protect from light | [6] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [6] |

| logP (Predicted) | 1.66 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 1 | [6] |

The molecular structure, with its distinct functional groups, is depicted below.

Caption: Chemical structure of this compound hydrochloride.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazines is a well-established field, often involving the condensation of dicarbonyl compounds with diamines.[9] However, for highly functionalized targets like this compound, more specialized routes are required. While the exact proprietary synthesis for this specific CAS number is not publicly detailed, a general and logical synthetic approach can be extrapolated from related literature, such as the synthesis of (3-chloropyrazin-2-yl)methanamine.[10][11]

A plausible synthetic strategy involves the reduction of a corresponding nitrile precursor, 3,5-dichloropyrazine-2-carbonitrile. This approach is advantageous as the nitrile group can be introduced onto the pyrazine ring through various methods and subsequently reduced to the primary amine without affecting the chloro-substituents, provided the correct reducing agent is selected.

Caption: Plausible synthetic workflow from nitrile precursor to the final hydrochloride salt.

Protocol: Conceptual Synthesis of this compound Hydrochloride

This protocol is a conceptual representation based on established chemical principles for similar transformations.[10]

-

Reaction Setup: To a solution of 3,5-dichloropyrazine-2-carbonitrile in a suitable solvent like acetic acid or tetrahydrofuran (THF), add a catalyst such as Raney Nickel.

-

Causality: Acetic acid can serve as both a solvent and a proton source. Raney Nickel is a common catalyst for the hydrogenation of nitriles to primary amines due to its high activity and selectivity.

-

-

Reduction: The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr shaker) and stirred at room temperature.

-

Causality: The catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Isolation: Upon completion, the catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then removed under reduced pressure.

-

Causality: Filtration is necessary to remove the heterogeneous catalyst. Evaporation of the solvent isolates the crude product, which is the free base form of the amine.

-

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and a solution of hydrochloric acid (e.g., 1N HCl in ether) is added dropwise with stirring.

-

Causality: The basic amine group is protonated by the strong acid (HCl), forming the corresponding ammonium chloride salt. This salt is often less soluble in organic solvents, causing it to precipitate out of the solution.

-

-

Final Purification: The precipitated solid, this compound hydrochloride, is collected by filtration, washed with a cold non-polar solvent to remove impurities, and dried under vacuum.

Applications in Research and Drug Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its utility stems from the strategic placement of its functional groups.

-

Scaffold for Kinase Inhibitors: The pyrazine core is a known "hinge-binding" motif in many kinase inhibitors. The aminomethyl group can be elaborated to interact with the solvent-exposed region of the ATP-binding pocket, while the chloro-substituents can be used to achieve selectivity or can be displaced via nucleophilic aromatic substitution (SNAr) to introduce further diversity.[4]

-

Generation of Compound Libraries: The primary amine serves as a versatile handle for amide bond formation, reductive amination, or sulfonylation, allowing for the rapid generation of a diverse library of compounds for high-throughput screening.

-

Probing Structure-Activity Relationships (SAR): The two chlorine atoms offer distinct opportunities for chemical modification. Their presence enhances the electrophilicity of the pyrazine ring, making it susceptible to nucleophilic attack. This allows chemists to systematically probe how substituents at the 3- and 5-positions affect biological activity. Chlorinated compounds are prevalent in pharmaceuticals, often enhancing membrane permeability and metabolic stability.[12]

Analytical Characterization and Quality Control

Ensuring the identity and purity of starting materials is a fundamental tenet of chemical research. A combination of spectroscopic and chromatographic methods is employed for the quality control of this compound hydrochloride.

Table 2: Typical Analytical Specifications

| Method | Specification | Purpose |

| ¹H NMR | Conforms to structure | Confirms the presence and connectivity of hydrogen atoms in the molecule. |

| LC-MS | Purity ≥97% (by area %) and correct mass ion | Assesses purity and confirms the molecular weight of the free base. |

| HPLC | Purity ≥97% (by area %) | Provides a quantitative measure of purity. |

Protocol: Example HPLC Method for Purity Analysis

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare a gradient system with Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

-

Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over a period of 10-15 minutes.

-

Causality: The gradient elution ensures that compounds with a wide range of polarities can be separated and eluted from the column, providing a clear picture of the main compound and any potential impurities.

-

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Injection and Detection: Inject a small volume (e.g., 5-10 µL) and monitor the elution profile using a UV detector, typically at a wavelength around 254 nm.

-

Causality: The pyrazine ring contains a chromophore that absorbs UV light, allowing for sensitive detection.

-

-

Data Analysis: Integrate the peak areas to calculate the purity of the main component as a percentage of the total detected peak area.

Safety, Handling, and Storage

This compound hydrochloride is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

Caption: Workflow for the safe handling and emergency response for the compound.

Protocol: Standard Operating Procedure for Safe Handling

-

Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[3][13]

-

Dispensing: Avoid creating dust when handling the solid. Use a spatula to transfer the material. Keep the container tightly closed when not in use.

-

Storage: Store the compound in a cool, dry, and well-ventilated area at the recommended temperature of 4°C, protected from light.[6] The material is noted as potentially hygroscopic, making a dry environment crucial.[3]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[3]

Conclusion

This compound hydrochloride is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its pre-installed dichlorinated pyrazine core, combined with a reactive aminomethyl side chain, provides a robust and versatile starting point for the synthesis of novel compounds with therapeutic potential. Understanding its properties, synthetic origins, and handling requirements is essential for leveraging its full potential in the complex and demanding process of drug discovery. This guide serves as a foundational resource to aid researchers in the safe and effective application of this valuable molecular building block.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (1993). Synthesis and Reactions of Some Pyrazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 75(1-4), 219-224. [Link]

-

Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-26. [Link]

-

Balaraman, K., Gunanathan, C., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(12), 11217-11221. [Link]

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Advances. Retrieved January 20, 2026, from [Link]

-

1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

- Preparation of C-pyrazine-methylamines. (2013, August 20). Google Patents.

-

Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Salt Selection in Drug Development. (2006). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). RSC Advances. Retrieved January 20, 2026, from [Link]

-

ES-TOF Biopolymer Analysis Reference Mass Standards Kit. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

-

(3-Chloropyrazin-2-yl)methanamine dihydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. (5-Chloropyrazin-2-yl)methanamine hydrochloride|1794737-26-0 [benchchem.com]

- 5. pharmtech.com [pharmtech.com]

- 6. chemscene.com [chemscene.com]

- 7. jk-sci.com [jk-sci.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]

- 11. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Data for (3,5-Dichloropyrazin-2-yl)methanamine: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for (3,5-Dichloropyrazin-2-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data in a research and development setting, emphasizing the rationale behind experimental choices and the validation of results.

Introduction

This compound is a halogenated pyrazine derivative of significant interest in medicinal chemistry due to its potential as a scaffold in the synthesis of pharmacologically active compounds. The precise characterization of this molecule is paramount for its application in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental in confirming its structure, purity, and stability. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound, providing a robust framework for its characterization.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₅H₅Cl₂N₃, presents several key features that are expected to be prominent in its spectra. The pyrazine ring is an aromatic system, and the presence of two chlorine atoms and an aminomethyl group introduces specific electronic and vibrational characteristics.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for amines, DMSO-d₆ is often preferred as it can slow down the exchange of the amine protons, leading to sharper signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹H NMR Spectrum and Interpretation

Based on the molecular structure, the following signals are anticipated in the ¹H NMR spectrum:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 1H | Pyrazine-H | The lone proton on the pyrazine ring is in a highly deshielded environment due to the electronegativity of the two nitrogen atoms and the two chlorine atoms. |

| ~4.0 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing pyrazine ring, shifting them downfield. They are expected to be a singlet as there are no adjacent protons to couple with. |

| ~2.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and proton exchange. |

Causality in Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving complex spin systems, although in this case, a simple spectrum is expected. The choice of DMSO-d₆ as a solvent helps in observing the N-H protons which might otherwise be broadened or exchanged with residual water in other solvents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

-

Relaxation Delay (d1): 2 seconds.

-

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-Cl | The carbon atoms attached to chlorine are significantly deshielded. Two distinct signals are expected for the two C-Cl carbons due to their different positions relative to the other substituents. |

| ~150 | C-Cl | |

| ~145 | C-CH₂NH₂ | The carbon atom attached to the aminomethyl group. |

| ~140 | C-H | The protonated carbon of the pyrazine ring. |

| ~45 | -CH₂- | The aliphatic methylene carbon, which is the most shielded carbon in the molecule. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a convenient method for acquiring IR spectra of solid samples.[1]

-

Sample Preparation: A small amount of the solid compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400-3250 | N-H stretch | Primary amine (-NH₂) | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[2] |

| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibration of the C-H bond on the pyrazine ring. |

| 2950-2850 | C-H stretch | Aliphatic C-H | Symmetric and asymmetric stretching of the methylene (-CH₂-) group. |

| 1650-1580 | N-H bend | Primary amine (-NH₂) | Scissoring vibration of the primary amine.[2] |

| 1600-1450 | C=N, C=C stretch | Pyrazine ring | Aromatic ring stretching vibrations. |

| 1335-1250 | C-N stretch | Aromatic amine | Stretching of the C-N bond connecting the methylene group to the pyrazine ring.[2] |

| 850-550 | C-Cl stretch | Aryl halide | Stretching vibrations of the carbon-chlorine bonds. |

Trustworthiness of the Protocol: The ATR-FTIR method is a self-validating system as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The background correction ensures that the resulting spectrum is solely representative of the sample.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like amines, often yielding the protonated molecular ion.[3][4]

-

Sample Preparation: Dissolve a small amount of the compound (at a concentration of ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode.

Predicted Mass Spectrum and Interpretation

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule, [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed.

| m/z | Ion | Isotopic Pattern | Rationale |

| 178 | [M+H]⁺ | M, M+2, M+4 | The molecular ion peak. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in an isotopic cluster with relative intensities of approximately 9:6:1.[5] |

A predicted mass spectrum from PubChem for the hydrochloride salt shows the [M+H]⁺ ion at m/z 177.99333.[6]

Fragmentation Pathway:

While ESI is a soft ionization technique, some fragmentation can be induced in the source (in-source CID) or by tandem MS (MS/MS). A plausible fragmentation pathway would involve the loss of the amino group or chlorine atoms.

Caption: Plausible fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a complete picture of the molecule's spectroscopic properties. This information is indispensable for ensuring the quality and identity of this compound in any research and development pipeline.

References

-

[Influence of solvents on IR spectrum of aromatic amines]. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 20, 2026, from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved January 20, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1962). Analytical Chemistry, 34(2), 243–247. [Link]

-

1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]

-

Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1962). Analytical Chemistry, 34(2), 243–247. [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 20, 2026, from [Link]

-

Tips for ATR Sampling. (n.d.). Gammadata. Retrieved January 20, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

How To Run IR Spectroscopy?. (2025, January 25). YouTube. Retrieved January 20, 2026, from [Link]

-

Pyrazine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Electrospray ionization. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Acquiring 1 H and 13 C Spectra. (2018). In Royal Society of Chemistry eBooks (pp. 45-67). [Link]

-

Electrospray Ionization (ESI). (n.d.). University of Arizona. Retrieved January 20, 2026, from [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved January 20, 2026, from [Link]

-

LCMS-guided detection of halogenated natural compounds. a Five... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2020). Analytical Chemistry, 92(1), 2-27. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035289). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved January 20, 2026, from [Link]

-

The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Determine the structure of small organic molecule from 1H NMR experimental spectrum. (n.d.). NMR-DB. Retrieved January 20, 2026, from [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved January 20, 2026, from [Link]

-

Electronic supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

(3-Chloropyrazin-2-yl)methanamine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Arkivoc, 2000(6), 923-930. [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2019). Molecules, 24(18), 3328. [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (2012). Molecules, 17(10), 11848-11861. [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved January 20, 2026, from [Link]

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5... (n.d.). Arkat USA. Retrieved January 20, 2026, from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/x/general-paper/101-105

-

Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High... (2025, October 24). MPG.PuRe. Retrieved January 20, 2026, from [Link]

-

Template for Electronic Submission to ACS Journals. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride (C5H5Cl2N3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical Characteristics of (3,5-Dichloropyrazin-2-yl)methanamine

Introduction

(3,5-Dichloropyrazin-2-yl)methanamine is a substituted pyrazine derivative of significant interest to researchers in medicinal chemistry and drug development. The pyrazine ring is a core scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring two chlorine atoms and a methanamine group—offers a unique combination of reactivity and structural features for the synthesis of novel therapeutic agents. Understanding the fundamental physical characteristics of this compound is a critical prerequisite for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the known physical properties of this compound, primarily focusing on its commonly available hydrochloride salt. Recognizing the frequent necessity for researchers to work with the free base form, this document also furnishes detailed, field-proven experimental protocols for the determination of key physical parameters. This approach ensures that researchers are equipped not only with existing data but also with the methodologies to generate and validate critical characterization data in their own laboratories.

I. Compound Identity and Known Properties

This compound is most frequently supplied and handled as its hydrochloride salt to enhance stability and simplify handling. The majority of available data pertains to this salt form.

| Property | Data for this compound Hydrochloride | Data for this compound (Free Base) | Source |

| CAS Number | 2089319-25-3 | 1211531-66-6 | [1][2] |

| Molecular Formula | C₅H₆Cl₃N₃ | C₅H₅Cl₂N₃ | [1] |

| Molecular Weight | 214.48 g/mol | 178.00 g/mol (Calculated) | [1] |

| Physical Form | Solid | Not explicitly documented, presumed solid | |

| Purity | Typically ≥97% | - | [1] |

| Storage Conditions | 4°C, protect from light | - | [1] |

Computational Data (Predicted)

The following data for the free base has been computationally predicted and serves as a useful estimation for experimental design.

| Predicted Property | Value | Source |

| XlogP | 0.6 | [3] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

II. Experimental Determination of Key Physical Characteristics

The absence of comprehensive, publicly available experimental data for the free base of this compound necessitates a robust framework for its characterization. The following sections detail the standard, validated methodologies for determining its core physical properties.

A. Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas impurities will depress and broaden this range. This makes melting point determination an essential first step in sample validation.

Experimental Protocol:

-

Sample Preparation: A small quantity of dry this compound (free base) is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure dense packing.[4]

-

Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating (10-20°C/min) can be performed to quickly identify an approximate melting range.[4]

-

Accurate Determination: A fresh sample is heated to approximately 20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. The procedure should be repeated at least twice for consistency.

Self-Validation: The protocol's integrity is maintained by using a calibrated thermometer/apparatus and by the sharpness of the melting range. A broad range suggests the presence of impurities, prompting further purification.

Caption: Workflow for Melting Point Determination.

B. Solubility Profile

Causality: Determining the solubility of a compound in various solvents is crucial for selecting appropriate media for synthesis, purification (recrystallization), and formulation.[5] For drug development professionals, aqueous solubility across a physiological pH range is a critical parameter for predicting oral bioavailability, as stipulated by the Biopharmaceutics Classification System (BCS).[6]

Experimental Protocol (Shake-Flask Method):

This method, recommended by the World Health Organization for BCS classification, determines equilibrium solubility.[7]

-

Solvent Selection: A panel of solvents should be chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetone), and non-polar (e.g., toluene, hexanes) solvents. For aqueous solubility, buffers at pH 1.2, 4.5, and 6.8 are essential.[7]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial. The excess is critical to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant, controlled temperature (typically 25°C for standard solubility or 37°C for biopharmaceutical relevance) for a sufficient period (24-48 hours) to reach equilibrium.[5][7]

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution via centrifugation or filtration (using a filter compatible with the solvent).

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared.

-

Data Expression: Solubility is expressed in units such as mg/mL or mol/L.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved. The consistency of results from triplicate measurements for each solvent validates the reproducibility of the data.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound [1211531-66-6] | King-Pharm [king-pharm.com]

- 3. PubChemLite - 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride (C5H5Cl2N3) [pubchemlite.lcsb.uni.lu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. who.int [who.int]

An In-depth Technical Guide to (3,5-Dichloropyrazin-2-yl)methanamine: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dichloropyrazin-2-yl)methanamine has emerged as a pivotal building block in modern medicinal chemistry, primarily serving as a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and its significant role in the development of Aryl Hydrocarbon Receptor (Ahr) modulators. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, and its derivatives are of paramount importance in medicinal chemistry. These scaffolds are present in numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[1][2] The unique electronic properties and substitution patterns of pyrazine rings allow for tailored modifications, making them valuable components in the design of molecules targeting various biological pathways.[3] this compound, a key substituted pyrazine, has garnered significant attention as a versatile intermediate for the synthesis of complex, biologically active molecules.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pursuit of novel modulators of the Aryl Hydrocarbon Receptor (Ahr). The Ahr is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and differentiation.[4] The development of selective Ahr modulators (SAhRMs) has become an important area of research for the treatment of various diseases, including autoimmune disorders and cancer.

While a singular "discovery" paper for this compound is not readily apparent in the literature, its emergence can be traced through patent literature focused on the preparation of Ahr modulators. The key patent US8513415B2 , filed in 2010, details the synthesis of C-pyrazine-methylamine compounds as precursors to 1,3-substituted-imidazo[1,5-a]pyrazines, a class of compounds investigated for their therapeutic potential.[5] Although the patent's primary examples focus on the synthesis of (3-chloropyrazin-2-yl)methanamine, the methodologies described are directly applicable to the synthesis of its 3,5-dichloro analog. This suggests that the compound was likely first synthesized in an industrial drug discovery setting as a crucial intermediate for building a library of Ahr modulators.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1211531-66-6 | King-Pharm[6] |

| Molecular Formula | C₅H₅Cl₂N₃ | King-Pharm[6] |

| Molecular Weight | 178.02 g/mol | PubChem |

| Predicted XlogP | 0.6 | PubChem |

| Hydrochloride CAS Number | 2089319-25-3 | ChemScene[5][7] |

| Hydrochloride Molecular Formula | C₅H₆Cl₃N₃ | ChemScene[5][7] |

| Hydrochloride Molecular Weight | 214.48 g/mol | ChemScene[5][7] |

| Predicted [M+H]⁺ (Mass Spec) | 177.99333 | PubChem |

Note: Experimental data for melting point and NMR are not consistently reported in publicly available literature and should be determined empirically upon synthesis or acquisition.

Synthesis and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The methodologies outlined in patent US8513415B2 provide a robust framework for its preparation.[5]

General Synthetic Strategy

The synthesis of C-pyrazine-methylamines, including the 3,5-dichloro derivative, generally involves the reaction of a dihalopyrazine with a protected aminomethyl equivalent, followed by deprotection. A common approach involves the use of a diaryl imine of an amino acid ester, which is subsequently alkylated and then hydrolyzed.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from US8513415B2)

This protocol is an adaptation of the general method described for related compounds and should be optimized for the specific synthesis of the 3,5-dichloro derivative.

Step 1: Formation of N-(Diphenylmethylidene)glycine ethyl ester

-

To a solution of glycine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as toluene, add benzophenone (1 equivalent).

-

Heat the suspension to reflux.

-

Slowly add a base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents), over several hours.

-

Continue refluxing until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture and wash with water.

-

Concentrate the organic layer in vacuo to yield the crude N-(diphenylmethylidene)glycine ethyl ester.

Causality: The formation of the benzophenone imine protects the primary amine of the glycine ester, allowing for selective alkylation at the α-carbon in the subsequent step. The use of a Dean-Stark trap can be employed to remove water and drive the reaction to completion.

Step 2: Alkylation with 2,3,5-Trichloropyrazine

-

Dissolve the N-(diphenylmethylidene)glycine ethyl ester (1 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents), dropwise, maintaining the low temperature.

-

After stirring for a short period, add a solution of 2,3,5-trichloropyrazine (1 equivalent) in THF.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Causality: The strong base deprotonates the α-carbon of the glycine ester, creating a nucleophilic enolate that attacks the electron-deficient pyrazine ring. The chlorine atoms on the pyrazine ring activate it for nucleophilic aromatic substitution.

Step 3: Hydrolysis to this compound

-

Dissolve the crude product from the previous step in a suitable solvent mixture, such as THF and water.

-

Add a strong acid, such as concentrated hydrochloric acid.

-

Stir the mixture at room temperature until the imine and ester are fully hydrolyzed.

-

Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

-

Extract the free amine product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.

-

The hydrochloride salt can be prepared by treating a solution of the free base with HCl in a suitable solvent like dioxane or ethanol.[5]

Causality: The acidic conditions hydrolyze both the imine protecting group and the ethyl ester, yielding the desired primary amine. Subsequent basification is necessary to isolate the free amine from its salt form.

Applications in Drug Discovery: A Gateway to Ahr Modulators

This compound is a crucial starting material for the synthesis of a class of potent and selective Aryl Hydrocarbon Receptor (Ahr) modulators, specifically triazolopyrazines. These compounds have been investigated for their potential in treating a range of diseases.

Synthesis of Triazolopyrazine Ahr Modulators